Cas no 2090926-27-3 (5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile)

5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile is a specialized imidazole derivative featuring a carbonitrile functional group and an ethylamino-methyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization and potential biological activity. The presence of both amino and nitrile groups enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Its well-defined molecular structure ensures consistent performance in applications such as heterocyclic synthesis and drug discovery. The compound is typically supplied with high purity, ensuring reliability in experimental and industrial processes. Proper handling and storage are recommended due to its reactive nature.
5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile structure
2090926-27-3 structure
Product name:5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
CAS No:2090926-27-3
MF:C8H12N4
MW:164.207680702209
CID:5696559
PubChem ID:131404283

5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2090926-27-3
    • 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
    • EN300-765571
    • 1H-Imidazole-2-carbonitrile, 5-[(ethylamino)methyl]-1-methyl-
    • Inchi: 1S/C8H12N4/c1-3-10-5-7-6-11-8(4-9)12(7)2/h6,10H,3,5H2,1-2H3
    • InChI Key: SHVXCQQZVVRMTK-UHFFFAOYSA-N
    • SMILES: N1(C)C(C#N)=NC=C1CNCC

Computed Properties

  • Exact Mass: 164.106196400g/mol
  • Monoisotopic Mass: 164.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.6Ų
  • XLogP3: -0.2

Experimental Properties

  • Density: 1.10±0.1 g/cm3(Predicted)
  • Boiling Point: 307.2±34.0 °C(Predicted)
  • pka: 9.15±0.10(Predicted)

5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-765571-0.25g
5-[(ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
2090926-27-3 95.0%
0.25g
$1708.0 2025-02-22
Enamine
EN300-765571-0.1g
5-[(ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
2090926-27-3 95.0%
0.1g
$1635.0 2025-02-22
Enamine
EN300-765571-1.0g
5-[(ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
2090926-27-3 95.0%
1.0g
$1857.0 2025-02-22
Enamine
EN300-765571-0.05g
5-[(ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
2090926-27-3 95.0%
0.05g
$1560.0 2025-02-22
Enamine
EN300-765571-0.5g
5-[(ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
2090926-27-3 95.0%
0.5g
$1783.0 2025-02-22
Enamine
EN300-765571-2.5g
5-[(ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
2090926-27-3 95.0%
2.5g
$3641.0 2025-02-22
Enamine
EN300-765571-5.0g
5-[(ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
2090926-27-3 95.0%
5.0g
$5387.0 2025-02-22
Enamine
EN300-765571-10.0g
5-[(ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile
2090926-27-3 95.0%
10.0g
$7988.0 2025-02-22

Additional information on 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile

5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile: A Comprehensive Overview

The compound 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile, with CAS Registry Number 2090926-27-3, is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of imidazoles, which are five-membered heterocyclic compounds characterized by two nitrogen atoms and three carbon atoms in their ring structure. The presence of a cyano group at position 2 further distinguishes this molecule, making it a unique candidate for various pharmacological applications.

Recent studies have highlighted the potential of imidazole derivatives as promising leads in drug discovery. The incorporation of the ethylamino group at position 5 introduces additional functionalization, which can modulate the biological activity of the molecule. This modification not only enhances the chemical versatility but also opens up new avenues for targeting specific disease pathways.

One of the most notable aspects of 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile is its structural stability and ease of synthesis. These properties make it an attractive candidate for large-scale production, which is a critical consideration in drug development. Moreover, the molecule's relatively simple structure allows for straightforward modification, enabling researchers to explore various analogs with tailored biological activities.

Recent advancements in medicinal chemistry have underscored the importance of optimizing molecular frameworks to achieve desired pharmacokinetic profiles. The cyano group in this compound plays a pivotal role in enhancing the molecule's lipophilicity, which is a key determinant of its bioavailability. This characteristic positions the compound as a potential lead for drug development programs targeting diseases with complex pathophysiology.

Emerging research has also explored the biological activity of this imidazole derivative in various disease models. Preclinical studies have demonstrated its promising efficacy in certain cancer and inflammatory disease models, underscoring its potential as a therapeutic agent. The molecule's ability to modulate multiple signaling pathways makes it a versatile tool for addressing diverse pathological conditions.

Another significant advantage of 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile is its relatively low toxicity profile. This attribute is crucial in early-stage drug development, as it reduces the risk of adverse effects and increases the likelihood of successful clinical translation. Furthermore, the compound's stability under physiological conditions ensures sustained activity, which is a desirable trait for therapeutic agents.

Recent advancements in crystallography and computational modeling have provided valuable insights into the molecular architecture of this compound. These studies have revealed key structural features that contribute to its biological activity, such as the spatial arrangement of functional groups and the electronic environment around the imidazole ring. Such information is invaluable for designing more effective drug candidates with improved selectivity and potency.

Looking ahead, the continued exploration of imidazole derivatives like 5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile is expected to yield novel insights into disease mechanisms and therapeutic strategies. As our understanding of these molecules deepens, their potential applications in medicine will expand, contributing to the development of next-generation treatments for a wide range of disorders.

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